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Compound of Interest

Compound Name: 2-Phenylpentane

Cat. No.: B179501

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Phenylpentane (CAS: 2719-52-0), a substituted aromatic hydrocarbon. The document details
mass spectrometry and nuclear magnetic resonance spectroscopy data, outlines generalized
experimental protocols for these techniques, and presents a logical workflow for structural
elucidation.

Data Presentation

The following sections summarize the available and predicted spectroscopic data for 2-
Phenylpentane.

Mass Spectrometry (MS)

The mass spectrum of 2-Phenylpentane is characterized by a molecular ion peak and several
key fragment ions. The data presented in Table 1 is compiled from various spectral databases.

Table 1: Mass Spectrometry Data for 2-Phenylpentane
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miz Relative Intensity (%) Proposed Fragment
148 15-30 [M]* (Molecular lon)
105 100 [CsHo]* (Base Peak)
91 10-20 [C7H7]*

77 5-10 [CeHs]*

71 ~100 [CsH11]*

43 20-40 [C3H7]*

29 10-20 [C2Hs]*

Note: Relative intensities can vary depending on the ionization method and instrument
conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimentally determined high-resolution *H and 3C NMR data for 2-Phenylpentane are
primarily available in proprietary databases.[1] The following data is predicted based on
empirical models and known chemical shifts for similar alkylbenzenes.

Table 2: Predicted 'H NMR Chemical Shifts, Multiplicities, and Coupling Constants for 2-
Phenylpentane
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Predicted Coupling
Assignment Chemical Shift  Multiplicity Integration Constant (J,
(3, ppm) Hz)
H-Ar (ortho,
7.10-7.35 m 5H -
meta, para)
H-2 2.60-2.75 m 1H ~7.0
H-1 1.20-1.30 d 3H ~7.0
H-3 155-1.70 m 2H ~7.5
H-4 1.25-1.40 m 2H ~7.5
H-5 0.85-0.95 t 3H ~7.5

Table 3: Predicted 13C NMR Chemical Shifts for 2-Phenylpentane

Assignment Predicted Chemical Shift (6, ppm)
C-Ar (ipso) 146 - 148

C-Ar (ortho, meta, para) 125-129

C-2 40 - 42

C-1 21-23

C-3 39-41

C-4 20-22

C-5 13-15

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for 2-Phenylpentane
are not typically published. The following sections describe generalized procedures for
obtaining mass spectrometry and nuclear magnetic resonance data for small organic
molecules.
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Gas Chromatography-Mass Spectrometry (GC-MS)

o Sample Preparation: A dilute solution of 2-Phenylpentane is prepared in a volatile organic
solvent, such as dichloromethane or hexane.

 Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

e GC Conditions:

o

Injector: Split/splitless injector, typically at 250 °C.

[¢]

Column: A nonpolar capillary column (e.g., DB-5ms) is commonly used.

[¢]

Oven Program: A temperature ramp is employed to ensure separation from any impurities,
for example, starting at 50 °C and ramping to 250 °C at 10 °C/min.

Carrier Gas: Helium at a constant flow rate.

[e]

» MS Conditions:
o lonization: Electron lonization (El) at 70 eV.
o Analyzer: Quadrupole or lon Trap.
o Scan Range: m/z 40-400.

o Data Analysis: The resulting chromatogram is analyzed to determine the retention time of 2-
Phenylpentane, and the corresponding mass spectrum is extracted and interpreted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

o 'H NMR: 5-10 mg of 2-Phenylpentane is dissolved in approximately 0.7 mL of a
deuterated solvent (e.g., CDCls).

o 13C NMR: 20-50 mg of 2-Phenylpentane is dissolved in approximately 0.7 mL of a
deuterated solvent (e.g., CDCls).
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o An internal standard, such as tetramethylsilane (TMS), is added for chemical shift
referencing (6 = 0.00 ppm).

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

e 1H NMR Acquisition:

o Pulse Program: A standard single-pulse experiment.

o Spectral Width: A range sufficient to cover all proton signals (e.g., 0-10 ppm).

o Number of Scans: Typically 8-16 scans for a sufficient signal-to-noise ratio.

o Relaxation Delay: 1-2 seconds between scans.

e 13C NMR Acquisition:

o Pulse Program: A proton-decoupled single-pulse experiment.

o Spectral Width: A range sufficient to cover all carbon signals (e.g., 0-160 ppm).

o Number of Scans: A larger number of scans (e.g., 128 or more) is required due to the low
natural abundance of 13C.

o Relaxation Delay: 2-5 seconds.

» Data Processing:

o

The acquired Free Induction Decays (FIDs) are Fourier transformed.

[¢]

Phase and baseline corrections are applied.

[¢]

The spectra are referenced to the internal standard.

[e]

For *H NMR, the signals are integrated, and coupling constants are measured.

Visualization of Spectroscopic Workflow
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The following diagram illustrates the logical workflow for the structural elucidation of an
unknown compound, such as 2-Phenylpentane, using the spectroscopic techniques
described.

Mass Spectrometry

(Acquire Mass Spectrum)—»
\
NMR Spectroscopy [ } Elucidate Structure of 2-Phenylpentane

- - Provides Detailed
(Acquire 13C NMR Spectrum)—» Determine Proton Environments 1 Carbon-Hydrogen Framework

Provides Molecular Formula
(C11H16) and Connectivity Clues

Determine Molecular Weight (m/z = 148)
Analyze Fragmentation Pattern
1

(Chemical Shift, Integration, Multiplicity)
> Determine Carbon Environments

Acquire IH NMR Spectrum

Click to download full resolution via product page

Caption: Logical workflow for structural elucidation using mass spectrometry and NMR
spectroscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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